5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a chemically labeled derivative of 5-Fluorouracil, a well-known chemotherapeutic agent used primarily in cancer treatment. This compound incorporates stable isotopes, Carbon-13 and Nitrogen-15, enhancing its utility in metabolic studies and drug development. Its unique isotopic labeling allows for detailed tracking of metabolic pathways and interactions within biological systems, making it a valuable tool in biochemical research .
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is classified under pyrimidine derivatives and is recognized for its role as an antineoplastic agent. It is derived from 5-Fluorouracil through isotopic labeling processes that facilitate its application in various scientific investigations . The compound is cataloged under CAS number 1189492-99-6 and is available from multiple chemical suppliers for research purposes .
The synthesis of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 typically involves the isotopic labeling of 5-Fluorouracil. This process can be achieved through several chemical reactions:
These reactions are conducted under specific conditions to ensure high yield and purity while maintaining the integrity of the compound's structure. Industrial production often utilizes automated systems to optimize these processes, with quality control measures such as high-performance liquid chromatography and mass spectrometry employed to verify isotopic labeling and purity levels .
The molecular formula for 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C5H4F N2O2, with a molecular weight of approximately 135.07 g/mol. The compound features a pyrimidine core with fluorine substituents and carbon/nitrogen isotopes incorporated into its structure. The SMILES representation is O=C(N)[C@]1(C(=O)N=C(F)C1=O)[13C][15N] indicating the specific arrangement of atoms within the molecule .
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 undergoes various chemical reactions that can modify its functional groups:
These reactions lead to the formation of various fluorinated and aminated derivatives that are useful in further research applications .
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 acts primarily as a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The mechanism involves misincorporation of fluoronucleotides into DNA/RNA during synthesis, leading to an imbalance in nucleotide pools during DNA replication. This disruption can result in DNA damage and trigger cell cycle arrest at the G1/S phase . The compound's ability to interfere with normal cellular processes makes it effective in inducing apoptosis in cancer cells.
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 exhibits several notable physical properties:
Chemical properties include its reactivity with various reagents during synthetic transformations and its role as an inhibitor in biochemical pathways related to nucleic acid synthesis .
The applications of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 are diverse within scientific research:
The compound's unique properties make it a significant asset in both academic research settings and pharmaceutical development .
The molecular formula C₃¹³CH₅F¹⁵N₂O₂ (molecular weight: 135.07 g/mol) incorporates carbon-13 at the C2 position and nitrogen-15 at both N1 and N3 positions within the pyrimidine ring. This strategic labeling preserves the compound’s reactivity while allowing detection via mass spectrometry or NMR. The isotopic enrichment (>95% purity confirmed by HPLC) ensures minimal natural abundance interference in tracer studies [2] [3]. The unlabelled counterpart (CAS 696-06-0) differs in mass (130.08 g/mol) but shares identical chemical behavior. Key identifiers include:
Table 1: Structural and Isotopic Characteristics
Parameter | Specification |
---|---|
Molecular Formula | C₃¹³CH₅F¹⁵N₂O₂ |
Molecular Weight (g/mol) | 135.07 |
Unlabelled CAS Number | 696-06-0 |
Labeled CAS Number | 1189492-99-6 |
Isotopic Purity | >95% (HPLC-confirmed) |
Key Functional Groups | Fluorine at C5; Dihydropyrimidine dione |
The isotopic labeling rationale addresses two needs: 1) Enabling quantitative metabolite tracking in complex biological matrices, and 2) Facilitating distinction between endogenous molecules and administered drugs in metabolic flux studies [2] [4].
This compound is the dihydro-metabolite of 5-fluorouracil (5-FU), generated via the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD). Its synthesis marks the first step in 5-FU catabolism, influencing drug bioavailability and toxicity profiles. The ¹³C/¹⁵N labeling allows researchers to:
Table 2: Research Applications in 5-FU Metabolism Studies
Application | Methodology | Key Insight |
---|---|---|
DPD Enzyme Kinetics | LC-MS/MS with isotope tracing | Reveals interpatient variability in 5-FU clearance [3] |
Catabolic Pathway Elucidation | ¹³C-NMR of metabolite fractions | Confirms dihydropyrimidinase as the next metabolic step |
Drug Interaction Studies | Co-administration with DPD inhibitors | Demonstrates reduced 5-FU catabolism by >80% [2] |
As referenced in LGC Standards’ product documentation, Bocci et al. (2002) utilized this labeled metabolite to establish correlations between DPD expression levels and 5-FU pharmacokinetics in cancer patients [3].
The synthesis of 5-fluorodihydropyrimidine-2,4-dione-¹³C,¹⁵N₂ emerged in the early 2000s alongside advances in stable isotope applications for drug metabolism studies. Key milestones include:
The adoption of ¹³C/¹⁵N labels represented a shift toward safer, higher-resolution metabolic tracing. The labeled CAS number (1189492-99-6) first appeared in regulatory documents circa 2012, reflecting standardization in pharmacopeial monographs [2] [3].
Table 3: Evolution of Isotopic Labeling for 5-FU Metabolites
Era | Tracer Type | Limitations | Advancements Enabled by ¹³C/¹⁵N₂ Version |
---|---|---|---|
1980s–1990s | ¹⁴C-radiolabels | Radiation hazards; disposal issues | Non-radioactive handling; longer experiment duration |
Early 2000s | Single-¹⁵N | Low MS resolution; background noise | Enhanced MS signal separation; multi-tracer studies |
Post-2010 | ¹³C-¹⁵N₂ dual | Synthetic complexity | Accurate catabolic pathway mapping; clinical DPD testing |
Current research leverages this compound to develop personalized 5-FU dosing regimens based on DPD phenotyping, reducing toxicity in patients with enzyme deficiencies [3] [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3